(2S)-2-(4-bromophenyl)morpholine hydrochloride
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Overview
Description
(2S)-2-(4-bromophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromophenyl)morpholine hydrochloride typically involves the reaction of (2S)-2-(4-bromophenyl)morpholine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromophenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the morpholine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of morpholine N-oxides.
Reduction: Formation of dehalogenated or reduced morpholine derivatives.
Scientific Research Applications
(2S)-2-(4-bromophenyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. It may be used in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-chlorophenyl)morpholine hydrochloride
- (2S)-2-(4-fluorophenyl)morpholine hydrochloride
- (2S)-2-(4-methylphenyl)morpholine hydrochloride
Uniqueness
(2S)-2-(4-bromophenyl)morpholine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
1131220-34-2 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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